

Application Notes and Protocols for the Synthesis of 2-Phenylbenzofuran-4-OL

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Compound of Interest

Compound Name: 2-Phenylbenzofuran-4-OL

Cat. No.: B15243649

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This document provides a detailed, step-by-step protocol for the synthesis of **2- Phenylbenzofuran-4-OL**, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step process starting from commercially available 2,5-dihydroxybenzaldehyde.

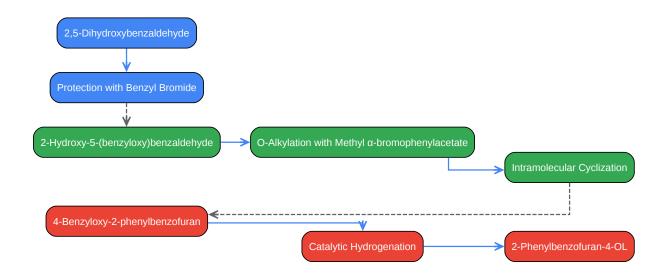
Overview of the Synthetic Pathway

The synthesis of **2-Phenylbenzofuran-4-OL** is achieved through a three-step process:

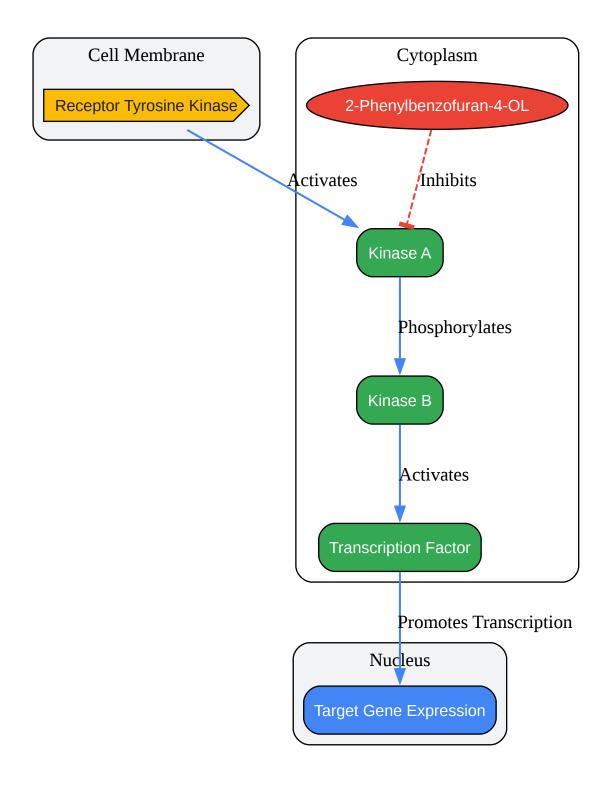
- Selective Protection: The 5-hydroxyl group of 2,5-dihydroxybenzaldehyde is selectively protected as a benzyl ether.
- Benzofuran Ring Formation: The resulting 2-hydroxy-5-(benzyloxy)benzaldehyde undergoes an O-alkylation with methyl α-bromophenylacetate, followed by an intramolecular cyclization and saponification to form the benzofuran ring.
- Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield the final product, **2-Phenylbenzofuran-4-OL**.

Experimental Workflow Diagram









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